REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([S:10]([N:13]2[CH:17]([O:18][CH2:19][CH3:20])[CH2:16][CH2:15][C:14]2=[O:21])(=[O:12])=[O:11])=[CH:6][CH:5]=1)([O-])=O>C(O)C.[Pd]>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([S:10]([N:13]2[CH:17]([O:18][CH2:19][CH3:20])[CH2:16][CH2:15][C:14]2=[O:21])(=[O:12])=[O:11])=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)N1C(CCC1OCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The insoluble matter is filtered off
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
the last filtrate is added to the alcohol solution
|
Type
|
CUSTOM
|
Details
|
resulting from the first filtration
|
Type
|
CUSTOM
|
Details
|
After re-crystallizing the residue twice from 96° ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)S(=O)(=O)N1C(CCC1OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 56.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |